3-Fluoro-2-nitrophenylthiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

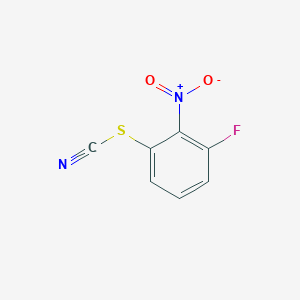

3-Fluoro-2-nitrophenylthiocyanate is an organic compound with the molecular formula C7H3FN2O2S. It is a derivative of phenylthiocyanate, where the phenyl ring is substituted with a fluorine atom at the third position and a nitro group at the second position. This compound is known for its applications in various fields of scientific research due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-nitrophenylthiocyanate typically involves the nitration of 3-fluorophenylthiocyanate. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The nitration process introduces the nitro group at the ortho position relative to the thiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-2-nitrophenylthiocyanate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

Reduction: 3-Amino-2-nitrophenylthiocyanate.

Substitution: Various substituted phenylthiocyanates.

Oxidation: Sulfonyl derivatives.

Aplicaciones Científicas De Investigación

3-Fluoro-2-nitrophenylthiocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-2-nitrophenylthiocyanate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-3-nitrophenylthiocyanate

- 4-Fluoro-2-nitrophenylthiocyanate

- 3-Chloro-2-nitrophenylthiocyanate

Uniqueness

3-Fluoro-2-nitrophenylthiocyanate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

3-Fluoro-2-nitrophenylthiocyanate (C7H3FN2O2S) is a compound that has garnered attention in various biological studies due to its potential antimicrobial properties and its role in the inhibition of specific bacterial enzymes. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluation, and relevant case studies.

Synthesis and Structural Characteristics

This compound is a derivative of nitrophenylthiocyanate compounds. The structural formula includes a fluorine atom at the meta position relative to the nitro group, which is known to influence the compound's biological activity. The presence of both nitro and thiocyanate groups is significant as these functional groups can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. Notably, a class of nitrophenylthiocyanates has shown inhibitory effects on the resuscitation promoting factors (Rpfs) involved in the reactivation of dormant mycobacterial cells, specifically Mycobacterium tuberculosis (M. tuberculosis) and Mycobacterium smegmatis. In one study, it was found that such compounds could suppress the resuscitation of dormant cells at concentrations as low as 1 mg/mL .

Table 1: Antimicrobial Activity of Nitrophenylthiocyanates

| Compound | Target Organism | IC50 (mg/mL) | Remarks |

|---|---|---|---|

| This compound | M. smegmatis | 1 | Suppressed resuscitation of dormant cells |

| 2-Nitrophenylthiocyanate | M. tuberculosis | 10 | Delayed resuscitation |

| Benzoylphenylthiocyanate | M. tuberculosis | <1 | Maximum activity in enzymatic assay |

This table summarizes findings on various nitrophenylthiocyanates, highlighting their effectiveness against mycobacterial strains.

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to inhibit Rpfs, which are crucial for the reactivation of dormant mycobacterial cells. The inhibition of muralytic activity by these compounds suggests they could play a role in preventing the reactivation of latent tuberculosis infections, a significant public health challenge globally .

Case Studies and Research Findings

Several studies have focused on the biological activities associated with nitrophenylthiocyanates:

- Inhibition of Muralytic Activity : A study demonstrated that nitrophenylthiocyanates could inhibit muralytic activity with an IC50 value indicating effective suppression at low concentrations .

- Antimycobacterial Properties : Research involving derivatives of this compound showed promising results against M. tuberculosis, with some derivatives exhibiting MIC values as low as 4 μg/mL against resistant strains .

- Safety Profile : Preliminary assessments indicate that these compounds do not exhibit significant cytotoxicity against mammalian cell lines, suggesting a favorable safety profile for further development as therapeutic agents against tuberculosis .

Propiedades

IUPAC Name |

(3-fluoro-2-nitrophenyl) thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(13-4-9)7(5)10(11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNIVPQRXGDGAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)SC#N)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.